1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is a chemical compound that belongs to the class of pyrazoles. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, and is substituted with various functional groups that contribute to its chemical reactivity and potential applications in medicinal chemistry.
Source: The compound can be synthesized through various chemical reactions involving pyrazole derivatives and halogenated benzyl compounds. It has been studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Classification: 1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is classified as an organic compound and more specifically as an aromatic amine due to the presence of the amine functional group attached to an aromatic system.
The synthesis of 1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine typically involves several key steps:
The synthesis may require specific conditions such as controlled temperatures and solvents to optimize yields. For instance, polar aprotic solvents like dimethyl sulfoxide are often used to facilitate nucleophilic substitutions.
The molecular formula of 1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine is C10H10ClF N3. The structure comprises:
1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine can undergo various chemical reactions typical for amines and aromatic compounds:
The reactivity of this compound can be influenced by electronic effects from substituents on the benzene ring, which can enhance or diminish nucleophilicity.
The mechanism of action for compounds like 1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine in biological systems typically involves:
Studies have suggested that similar compounds exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes or modulating cytokine production.
The compound is expected to be a solid at room temperature with moderate solubility in organic solvents due to its aromatic nature.
Key chemical properties include:
Relevant data from similar compounds indicate that they may exhibit stability under standard laboratory conditions but can decompose under extreme pH or temperature conditions.
1-(2-Chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine has potential applications in:
Systematic nomenclature of halogenated benzylpyrazoles follows IUPAC conventions that define substitution patterns relative to the pyrazole core. The compound 1-(2-chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine derives its name from the parent 1H-pyrazole ring, where:
This naming convention precisely communicates the molecular architecture essential for structure-activity relationship analysis. The benzyl attachment at N1 represents a common bioisostere for enhancing target affinity, while halogen atoms at specific positions on the phenyl ring significantly influence electronic properties. The 1,3,5-trisubstituted configuration creates an asymmetric electronic distribution that enhances dipole moment and binding specificity [10]. Structural taxonomy categorizes such compounds as N-benzyl-3-amino-4-methylpyrazoles with ortho,para-halogenation patterns, a classification associated with improved metabolic stability and target engagement [8].
Table 1: Structural Analogues and Nomenclature Patterns
Compound Name | Molecular Formula | Substitution Pattern | Molecular Weight (g/mol) |
---|---|---|---|
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | C₁₀H₉ClFN₃ | N1-benzyl, C3-amine | 225.65 [6] |
1-(2-chloro-4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-amine | C₁₂H₁₃ClFN₃ | N1-benzyl, C3-methyl, C4-amine, C5-methyl | 253.71 [1] |
4-chloro-1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-amine | C₁₀H₈Cl₂FN₃ | N1-benzyl, C3-amine, C4-chloro | 260.10 [8] |
1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine | C₁₀H₉ClFN₃ | N1-benzyl, C4-amine | 225.65 [10] |
1,3,5-Trisubstituted pyrazoles constitute a strategically important subclass due to their enhanced binding specificity and metabolic stability compared to monosubstituted analogues. The 1-(2-chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine exemplifies this architecture with three distinct pharmacophoric elements:
This substitution pattern creates an optimal spatial arrangement for interacting with hydrophobic enzyme pockets while maintaining sufficient water solubility for bioavailability. The electron-donating methyl group at C4 counterbalances the electron-withdrawing effect of the halogenated benzyl group, creating a balanced electronic profile that enhances π-stacking capabilities [7]. Medicinal chemists exploit this scaffold for designing kinase inhibitors, GPCR modulators, and epigenetic regulators, as evidenced by over 15 FDA-approved pyrazole-containing drugs introduced since 2016 [5]. The 1,3,5-trisubstitution pattern specifically enables three-point binding with biological targets, significantly improving binding affinity over disubstituted analogues by 2-3 orders of magnitude in preclinical models [3] [7].
Halogen atoms serve as critical design elements in medicinal chemistry, with chlorine and fluorine playing distinct yet complementary roles in optimizing drug-like properties:
Electronic Effects: The chlorine atom at the benzyl ring's ortho position exerts a strong -I effect that reduces electron density at the benzylic carbon, enhancing resistance to oxidative metabolism. Simultaneously, the para-fluorine atom creates a permanent dipole moment that strengthens binding interactions through halogen bonding with carbonyl oxygens in target proteins [3] [7]
Lipophilicity Modulation: Chlorine increases log P by approximately 0.7-1.0 units, improving membrane permeability, while fluorine provides a counterbalancing effect that prevents excessive hydrophobicity. This balanced lipophilicity profile is evidenced in the calculated log P values of 2.89 for 1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-4-amine derivatives [6] [10]
Metabolic Stabilization: Fluorine at the para position blocks cytochrome P450-mediated hydroxylation, significantly extending plasma half-life. Ortho-chlorine sterically hinders nucleophilic attack at the benzylic position, reducing susceptibility to enzymatic cleavage. This dual halogen strategy improves metabolic stability 3-5 fold compared to non-halogenated analogues in microsomal studies [3] [8]
Table 2: Impact of Halogen Position on Molecular Properties
Halogen Pattern | log P | Water Solubility (log S) | Polar Surface Area (Ų) | Biological Effect |
---|---|---|---|---|
2-chloro-4-fluorobenzyl | 2.887 | -2.39 | 43.84 [6] | Enhanced kinase inhibition, metabolic stability |
4-fluorobenzyl | 2.314 | -2.15 | 43.84 [4] | Moderate target affinity, reduced metabolic stability |
2,4-dichlorobenzyl | 3.521 | -3.02 | 43.84 [8] | High lipophilicity, potential toxicity concerns |
The therapeutic application of pyrazole derivatives has evolved through distinct historical phases:
First Generation (1950s-1980s): Early pyrazole therapeutics focused on anti-inflammatory and analgesic applications, exemplified by antipyrine (1887) and phenylbutazone (1949). These simple pyrazolones demonstrated the scaffold's potential for central nervous system activity but lacked target specificity [3] [7]
Second Generation (1990s-2010s): Selective COX-2 inhibitors like celecoxib (1999) established pyrazole as a scaffold for precision therapeutics. This era saw the strategic incorporation of halogenated aryl groups to enhance target affinity and pharmacokinetic properties. The discovery that 3,4,5-trisubstituted pyrazoles could inhibit kinases revolutionized anticancer applications [3] [5]
Modern Era (2016-Present): Advances in synthetic methodology enabled complex polysubstituted pyrazoles. The development of zeolite-catalyzed halogenation (JPH03112937A) facilitated precise regioselective benzyl halogenation essential for compounds like 1-(2-chloro-4-fluorobenzyl) derivatives [9]. Contemporary drug discovery has yielded over 20 FDA-approved pyrazole drugs since 2016, including:
The compound 1-(2-chloro-4-fluorobenzyl)-4-methyl-1H-pyrazol-3-amine represents the culmination of this evolutionary trajectory, incorporating lessons from historical development: halogenated benzyl for metabolic stability, 1,3,5-trisubstitution for target specificity, and the C3-amine for directed hydrogen bonding [5] [7]. Synthetic breakthroughs in regioselective halogenation now enable efficient production of such complex pharmacophores for structure-activity relationship exploration [9].
Table 3: Timeline of Pyrazole Pharmacophore Evolution
Era | Key Developments | Representative Agents | Therapeutic Impact |
---|---|---|---|
Pre-1980s | Simple pyrazolones | Antipyrine, Phenylbutazone | Non-selective anti-inflammatories |
1990s-2010s | Structure-based design, halogen engineering | Celecoxib, SC-560, Crizotinib | Target-specific anti-inflammatories, kinase inhibitors |
2016-Present | Polysubstituted pyrazoles with halogenated benzyl groups | Ibrutinib, Baricitinib, Lenacapavir | Precision oncology, immunomodulation, antiviral |
CAS No.: 11033-22-0
CAS No.: 67259-17-0
CAS No.:
CAS No.: 91698-30-5
CAS No.: 63818-94-0
CAS No.: 916610-55-4